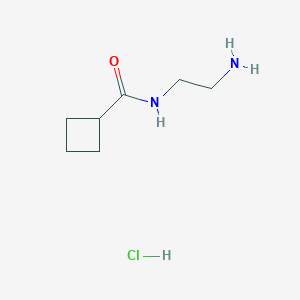
2-(ethylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(ethylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole" is a derivative of the imidazole class, which is known for its diverse biological activities and applications in medicinal chemistry. Imidazole derivatives often exhibit interesting pharmacological properties, including anticancer activity, as seen in the study of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which showed promising activity against melanoma cancer cell lines . The presence of substituents like fluorophenyl and methoxyphenyl groups can significantly influence the chemical behavior and biological activity of these compounds.
Synthesis Analysis
The synthesis of imidazole derivatives typically involves multi-step reactions, often starting with the formation of an intermediate compound. For instance, the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole was achieved through an intermediate stage before obtaining the final compound . Similarly, one-pot synthesis methods have been employed for the efficient production of related compounds, such as the ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, which was synthesized using sodium dithionite in a nitro-reductive cyclization reaction .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often elucidated using various spectroscopic techniques. For example, the crystal structure of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was determined using single-crystal X-ray studies, revealing a monoclinic system with molecules linked by intermolecular hydrogen bonds . The molecular structure and intermolecular interactions within the crystal structure can also be visualized and analyzed using computational methods like Hirshfeld surface analysis .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, which are influenced by the substituents on the imidazole ring. The introduction of different functional groups can lead to changes in reactivity and the types of chemical reactions the compound can participate in. For instance, the presence of an ethyl chain at C5 of the 1,2,4-tris(4-hydroxyphenyl)-1H-imidazole led to hormonal activity, while substituents like chlorine increased antiproliferative effects and showed inhibitory effects on cyclooxygenase enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are characterized using a variety of analytical techniques. The structural characterization of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, for example, was determined by FT-IR, 1H-NMR, 13C-NMR, mass spectrometry, UV-Vis, photoluminescence, and cyclic voltammetry . The molecular electrostatic potential was studied to determine the reactive sites of the molecule, which is crucial for understanding its chemical behavior . Optical behavior studies of substituted imidazoles have shown that the presence of hydroxyphenyl substituents can affect fluorescence quantum yield and trigger radiationless deactivation channels .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study by Yeong et al. (2018) focused on the synthesis and crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its starting material, 4-fluoro-3-nitrobenzoic acid. This research provides insights into the importance of hydrogen bonds in crystal packing, especially in compound 5, where co-crystallized water molecules act as both strong hydrogen bond donors and acceptors (Yeong, Chia, Quah, & Tan, 2018).
Biological Evaluation
Research by Ahmed et al. (1995) evaluated several phenyl ethyl and phenyl propyl imidazole-based compounds, including those with fluorophenyl groups, for their biological activity against various enzymes. These compounds showed selectivity towards Aromatase with significant potency, presenting themselves as lead compounds for further drug development (Ahmed, Jh, Nicholls, Whomsley, & Cariuk, 1995).
Material Science Applications
A study by Prashanth et al. (2021) synthesized new imidazole derivatives and explored their corrosion inhibition efficacy on mild steel in acidic solutions. The study found that the imidazole derivative with a hydroxyl group exhibited maximum corrosion inhibition efficiency, suggesting the compounds' potential in material protection applications (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).
Spectroscopic and Structural Characterization
Banu et al. (2013) described the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)-Imidazo[2,1-b][1,3,4] thiadiazole and its derivative, providing detailed elemental analysis, IR spectrum, 1H NMR, and X-ray crystal structure analyses. These compounds exhibit intermolecular interactions leading to the formation of supramolecular networks, highlighting their significance in the design of new materials (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).
Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) synthesized compounds through a simple procedure and screened them for antimicrobial and antioxidant activities. The findings revealed excellent antibacterial and antifungal properties for some compounds, alongside significant antioxidant potential. These compounds are promising for further exploration in pharmaceutical applications (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-3-23-18-20-12-17(13-4-10-16(22-2)11-5-13)21(18)15-8-6-14(19)7-9-15/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMZKLHNWUNDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid](/img/structure/B3008984.png)
![5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride](/img/structure/B3008985.png)

![N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008987.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3008989.png)
![8-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3008990.png)


![(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3008996.png)
![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)
![ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3009000.png)
![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)